Suc-Leu-Leu-Val-Tyr-AMC

概要

説明

この化合物は、酵素的切断によって強い蛍光分子を放出する能力があるため、プロテアソームおよびカルパインの活性を研究する上で特に価値があります .

2. 製法

合成経路と反応条件: スクシンイミジル-ロイシン-ロイシン-バリン-チロシン-AMCの合成には、ペプチド鎖の段階的構築と、蛍光部分の付加が伴います。一般的な合成経路には以下が含まれます。

ペプチド合成: スクシンイミジル-ロイシン-ロイシン-バリン-チロシンというペプチド配列は、固相ペプチド合成(SPPS)技術を用いて合成されます。これは、保護されたアミノ酸を樹脂結合ペプチド鎖に逐次的に付加することを伴います。

AMCのカップリング: 最後の段階では、N,N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などの標準的なペプチドカップリング試薬を用いて、ペプチドを7-アミノ-4-メチルクマリン(AMC)とカップリングします。

工業的生産方法: スクシンイミジル-ロイシン-ロイシン-バリン-チロシン-AMCの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。

自動ペプチド合成装置: これらの機械はSPPSプロセスを自動化し、ペプチドの効率的で高スループットな生産を可能にします。

3. 化学反応解析

反応の種類: スクシンイミジル-ロイシン-ロイシン-バリン-チロシン-AMCは、主にカルパインや20Sプロテアソームなどのプロテアーゼによって触媒される加水分解反応を受けます。ペプチド結合の加水分解により、蛍光AMC部分が放出されます。

一般的な試薬と条件:

プロテアーゼ: カルパインおよび20Sプロテアソームは、通常、スクシンイミジル-ロイシン-ロイシン-バリン-チロシン-AMCの加水分解を触媒するために使用されます。

緩衝液: 反応は通常、生理的pH(7.4)の緩衝液中で行われ、酵素活性を維持します。

主要生成物: スクシンイミジル-ロイシン-ロイシン-バリン-チロシン-AMCの加水分解から形成される主要生成物は、強い蛍光を示す7-アミノ-4-メチルクマリン(AMC)です .

4. 科学研究への応用

スクシンイミジル-ロイシン-ロイシン-バリン-チロシン-AMCは、科学研究において幅広い用途があり、以下が含まれます。

プロテアソーム活性アッセイ: これは、タンパク質の分解と回転に不可欠な、20Sプロテアソームのキモトリプシン様活性を測定するために使用されます。

カルパイン活性アッセイ: この化合物は、アポトーシスやシグナル伝達などのさまざまな細胞プロセスにおいて役割を果たすカルパインの活性を研究するためにも使用されます。

薬物スクリーニング: スクシンイミジル-ロイシン-ロイシン-バリン-チロシン-AMCは、プロテアソームおよびカルパイン活性の潜在的な阻害剤を特定するためのハイスループットスクリーニングアッセイで使用されます。

生物学的調査: これは、癌、神経変性疾患、炎症など、さまざまな生物学的プロセスにおけるプロテアーゼの役割を調査するために使用されます .

科学的研究の応用

Suc-Leu-Leu-Val-Tyr-AMC has a wide range of applications in scientific research, including:

Proteasome Activity Assays: It is used to measure the chymotrypsin-like activity of the 20S proteasome, which is crucial for protein degradation and turnover.

Calpain Activity Assays: The compound is also used to study calpain activity, which plays a role in various cellular processes such as apoptosis and signal transduction.

Drug Screening: this compound is employed in high-throughput screening assays to identify potential inhibitors of proteasome and calpain activities.

Biological Research: It is used to investigate the role of proteases in various biological processes, including cancer, neurodegenerative diseases, and inflammation .

作用機序

スクシンイミジル-ロイシン-ロイシン-バリン-チロシン-AMCの作用機序は、カルパインや20Sプロテアソームなどのプロテアーゼによるペプチド結合の酵素的切断を伴います。切断されると、強い蛍光を示す7-アミノ-4-メチルクマリン(AMC)部分が放出されます。この蛍光を定量的に測定することで、プロテアーゼ活性を評価できます。 スクシンイミジル-ロイシン-ロイシン-バリン-チロシン-AMCの分子標的は、加水分解反応が起こるプロテアーゼの活性部位です .

類似の化合物:

Z-ロイシン-ロイシン-ロイシン-AMC: プロテアソーム活性を測定するために使用される別の蛍光基質。

Bz-バリン-グリシン-アルギニン-AMC: プロテアソームのトリプシン様活性をアッセイするために使用されます。

Z-ロイシン-ロイシン-グルタミン酸-AMC: プロテアソームのペプチジルグルタミルペプチド加水分解(PGPH)活性を決定するために使用されます

独自性: スクシンイミジル-ロイシン-ロイシン-バリン-チロシン-AMCは、その特異的な配列により、キモトリプシン様プロテアーゼおよびカルパインに対する非常に選択的な基質となるため、ユニークです。 切断によって強い蛍光生成物を放出する能力により、さまざまな生物学的コンテキストにおけるプロテアーゼ活性を研究するための貴重なツールとなっています .

将来の方向性

Suc-Leu-Leu-Val-Tyr-AMC is used extensively in biochemistry and molecular biology research for the assay and characterization of protease activity . It aids in identifying factors that influence protease function and in characterizing the specificity and efficiency of proteasomal enzymes .

Relevant Papers this compound has been used in various research studies. For example, it has been used in a study on Reovirus-Induced Apoptosis , a study on environmental science technology , a study on food function , and a study on BMC Developmental Biology .

生化学分析

Biochemical Properties

Suc-Leu-Leu-Val-Tyr-AMC plays a significant role in biochemical reactions. It interacts with enzymes such as calpains and the 20S proteasome . The hydrolysis of this compound by these enzymes releases the AMC moiety, which is highly fluorescent . This fluorescence can be used to quantify protease activity .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by interacting with cellular proteases . The hydrolysis of this substrate can be used to study the activity of calpains and proteosomal degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes like calpains and the 20S proteasome . These enzymes hydrolyze this compound, releasing the fluorescent AMC moiety . This fluorescence can then be used to quantify the activity of these enzymes .

Metabolic Pathways

This compound is involved in metabolic pathways through its interactions with enzymes like calpains and the 20S proteasome

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interactions with cellular proteases

準備方法

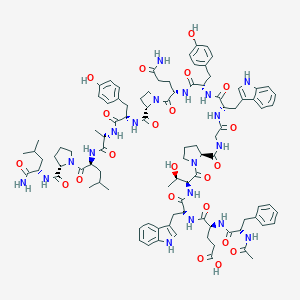

Synthetic Routes and Reaction Conditions: The synthesis of Suc-Leu-Leu-Val-Tyr-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic moiety. The general synthetic route includes:

Peptide Synthesis: The peptide sequence Suc-Leu-Leu-Val-Tyr is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.

Coupling of AMC: The final step involves coupling the peptide with 7-amino-4-methylcoumarin (AMC) using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Automated Peptide Synthesizers: These machines automate the SPPS process, allowing for the efficient and high-throughput production of the peptide.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels

化学反応の分析

Types of Reactions: Suc-Leu-Leu-Val-Tyr-AMC primarily undergoes hydrolysis reactions catalyzed by proteases such as calpains and the 20S proteasome. The hydrolysis of the peptide bond releases the fluorescent AMC moiety.

Common Reagents and Conditions:

Proteases: Calpains and the 20S proteasome are commonly used to catalyze the hydrolysis of this compound.

Buffers: The reactions are typically carried out in buffered solutions at physiological pH (7.4) to maintain enzyme activity.

Major Products: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .

類似化合物との比較

Z-Leu-Leu-Leu-AMC: Another fluorogenic substrate used to measure proteasome activity.

Bz-Val-Gly-Arg-AMC: Used to assay trypsin-like activity of the proteasome.

Z-Leu-Leu-Glu-AMC: Employed to determine the peptidylglutamyl-peptide hydrolyzing (PGPH) activity of the proteasome

Uniqueness: Suc-Leu-Leu-Val-Tyr-AMC is unique due to its specific sequence, which makes it a highly selective substrate for chymotrypsin-like proteases and calpains. Its ability to release a highly fluorescent product upon cleavage makes it an invaluable tool for studying protease activities in various biological contexts .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Suc-Leu-Leu-Val-Tyr-AMC can be achieved through solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of protected amino acids to a solid resin support, followed by deprotection and cleavage of the peptide from the resin.", "Starting Materials": [ "Fmoc-Suc-OH", "Fmoc-Leu-OH", "Fmoc-Val-OH", "Fmoc-Tyr-OH", "7-amino-4-methylcoumarin (AMC)", "HOBt", "DIC", "Rink amide resin" ], "Reaction": [ "1. Loading of Rink amide resin onto the reaction vessel", "2. Fmoc deprotection using 20% piperidine in DMF", "3. Coupling of Fmoc-Suc-OH using HOBt and DIC in DMF", "4. Fmoc deprotection", "5. Coupling of Fmoc-Leu-OH using HOBt and DIC in DMF", "6. Fmoc deprotection", "7. Coupling of Fmoc-Leu-OH using HOBt and DIC in DMF", "8. Fmoc deprotection", "9. Coupling of Fmoc-Val-OH using HOBt and DIC in DMF", "10. Fmoc deprotection", "11. Coupling of Fmoc-Tyr-OH using HOBt and DIC in DMF", "12. Fmoc deprotection", "13. Coupling of AMC using HOBt and DIC in DMF", "14. Cleavage of the peptide from the resin using TFA", "15. Purification using HPLC", "16. Characterization using mass spectrometry and HPLC" ] } | |

CAS番号 |

94367-21-2 |

分子式 |

C40H53N5O10 |

分子量 |

763.9 g/mol |

IUPAC名 |

4-[[1-[[1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C40H53N5O10/c1-21(2)16-29(42-33(47)14-15-34(48)49)38(52)43-30(17-22(3)4)39(53)45-36(23(5)6)40(54)44-31(19-25-8-11-27(46)12-9-25)37(51)41-26-10-13-28-24(7)18-35(50)55-32(28)20-26/h8-13,18,20-23,29-31,36,46H,14-17,19H2,1-7H3,(H,41,51)(H,42,47)(H,43,52)(H,44,54)(H,45,53)(H,48,49)/t29?,30?,31-,36-/m0/s1 |

InChIキー |

UVFAEQZFLBGVRM-BIMKKRMNSA-N |

異性体SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |

正規SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |

| A fluorgenic substrate | |

沸点 |

1116.8ºC at 760mmHg |

melting_point |

N/A |

純度 |

> 97% |

配列 |

Suc-Leu-Leu-Val-Tyr-AMC |

溶解性 |

Soluble in DMSO |

ソース |

Synthetic |

保存方法 |

-20°C |

同義語 |

LLVY-MCA N-succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin SLLVT-MCA Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin Suc-Leu-Leu-Val-Tyr-MCA Suc-LLVY-MCA succinyl-leucyl-leucyl-valyl-tyrosyl-methylcoumarinamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

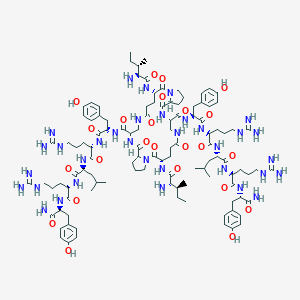

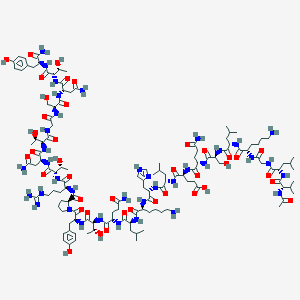

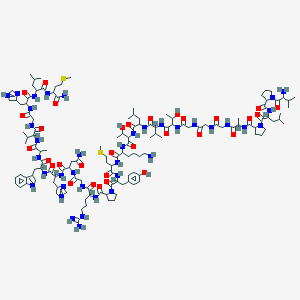

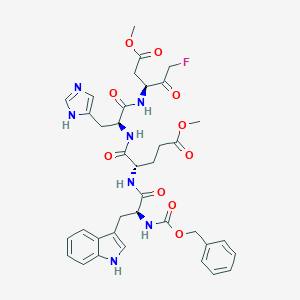

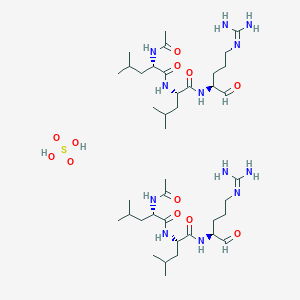

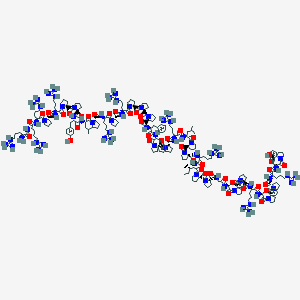

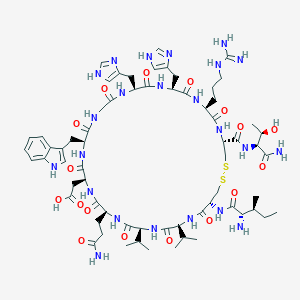

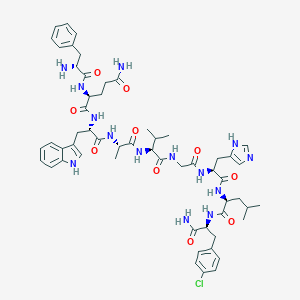

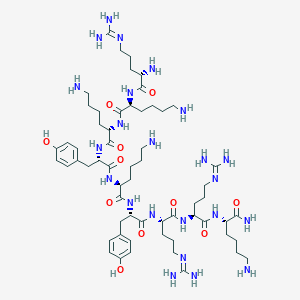

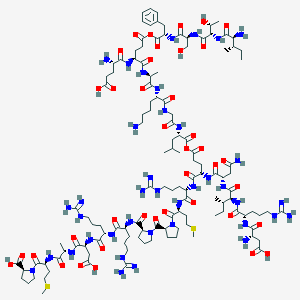

Feasible Synthetic Routes

Q1: What is the primary target of Suc-Leu-Leu-Val-Tyr-AMC?

A1: this compound is primarily recognized and hydrolyzed by the proteasome, a multi-subunit protease complex found in cells. []

Q2: Which specific activity of the proteasome does this compound primarily target?

A2: It predominantly targets the chymotrypsin-like (CT-L) activity of the proteasome, which is associated with the β5 catalytic subunit. [, ] ,

Q3: How does this compound enable the study of proteasome activity?

A3: This compound is a fluorogenic substrate, meaning it releases a fluorescent signal upon hydrolysis by the proteasome. The intensity of the fluorescence is directly proportional to the proteasome activity, allowing researchers to quantify it. []

Q4: What are the downstream consequences of proteasome inhibition by compounds identified using this compound?

A4: Proteasome inhibition can lead to the accumulation of specific proteins within cells, including those involved in cell cycle regulation (like p27), apoptosis (like Bax), and inflammatory responses (like IκB-α). []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. This information would need to be obtained from resources like chemical databases or supplier documentation.

Q6: Does this compound demonstrate stability under various experimental conditions?

A6: The abstracts don't explicitly address the compound's stability under different storage or experimental conditions. It is essential to consult the product information sheet and relevant literature for specific stability data.

Q7: What is the typical Km value observed for this compound hydrolysis by the proteasome?

A7: Studies have reported Km values for this compound hydrolysis by the proteasome ranging from approximately 25 μM to 56 μM. [, ] ,

Q8: Can this compound be used to study proteasome activity in specific cell types or tissues?

A8: Yes, researchers have successfully employed this compound to investigate proteasome activity in various biological samples. Examples include: * Rat liver endothelial cells: Investigating the role of the proteasome in cold-induced apoptosis. [] * Human sperm: Exploring the involvement of the proteasome in fertilization processes. [, ] , * Mouse fat pads: Studying the impact of compounds like okadaic acid on leptin content. []

Q9: How does the use of this compound contribute to drug discovery efforts?

A9: By utilizing this compound, researchers can screen and identify novel proteasome inhibitors. [] These inhibitors hold therapeutic potential for diseases like cancer, where proteasome dysregulation is implicated. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)